molecular formula C10H11Cl4NO B14633103 2-Butoxy-6-chloro-4-(trichloromethyl)pyridine CAS No. 52328-09-3

2-Butoxy-6-chloro-4-(trichloromethyl)pyridine

Cat. No.: B14633103
CAS No.: 52328-09-3
M. Wt: 303.0 g/mol
InChI Key: NUYRRPHWZXKRBE-UHFFFAOYSA-N
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Description

2-Butoxy-6-chloro-4-(trichloromethyl)pyridine is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of pyridine, characterized by the presence of butoxy, chloro, and trichloromethyl groups attached to the pyridine ring. This compound is often used as a nitrification inhibitor, which helps in controlling the conversion of ammonium to nitrate in soil, thereby reducing nitrogen loss and improving fertilizer efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction is carried out in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-6-chloro-4-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyridine, such as 2-butoxy-6-hydroxy-4-(trichloromethyl)pyridine and 2-butoxy-6-chloro-4-(dichloromethyl)pyridine .

Scientific Research Applications

2-Butoxy-6-chloro-4-(trichloromethyl)pyridine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-Butoxy-6-chloro-4-(trichloromethyl)pyridine involves the inhibition of nitrification in soil. This compound targets the Nitrosomonas bacteria, which are responsible for the oxidation of ammonium to nitrite. By inhibiting this process, the compound helps in retaining ammonium in the soil, thereby enhancing nitrogen availability for plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-6-chloro-4-(trichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

52328-09-3

Molecular Formula

C10H11Cl4NO

Molecular Weight

303.0 g/mol

IUPAC Name

2-butoxy-6-chloro-4-(trichloromethyl)pyridine

InChI

InChI=1S/C10H11Cl4NO/c1-2-3-4-16-9-6-7(10(12,13)14)5-8(11)15-9/h5-6H,2-4H2,1H3

InChI Key

NUYRRPHWZXKRBE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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